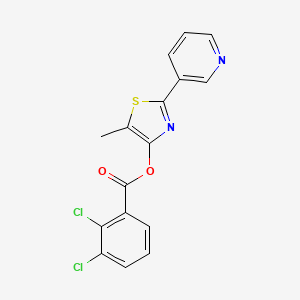
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is an organic compound that features an indole moiety, a phenylsulfonyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile typically involves the reaction of indole derivatives with phenylsulfonyl acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the phenylsulfonyl acetonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetonitrile: Similar structure but lacks the phenylsulfonyl group.
3-(Phenylsulfonyl)indole: Similar structure but lacks the nitrile group.
Indole-3-carboxaldehyde: Similar indole moiety but different functional groups.
Uniqueness
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is unique due to the combination of its indole, phenylsulfonyl, and nitrile groups
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDUJJWMCDGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2798001.png)


![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)
![3-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2798005.png)

![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)
![13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2798012.png)
![1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2798013.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)

